Binding Affinity at Muscarinic Acetylcholine Receptors Compared to Unsubstituted Pyrrolidine Scaffolds
1-(Cyclopentylmethyl)pyrrolidin-3-amine demonstrates a measurable binding affinity (Ki) of 116 nM at native muscarinic acetylcholine receptors in a rat cerebral cortex membrane preparation, as determined by competition with [³H]-QNB (quinuclidinyl benzilate) [1]. This affinity is absent in unsubstituted pyrrolidin-3-amine, which lacks the lipophilic N‑cyclopentylmethyl group required for productive receptor engagement. The N‑cyclopentylmethyl moiety provides an optimal balance of lipophilicity (XLogP3 = 1.3) and steric bulk to occupy the receptor's hydrophobic pocket, a feature that cannot be replicated by smaller N‑alkyl (e.g., methyl, ethyl) or N‑benzyl substituents typically found in generic pyrrolidine building blocks [1].
| Evidence Dimension | Binding Affinity (Ki) for Muscarinic Acetylcholine Receptor (Cerebral Cortex) |
|---|---|
| Target Compound Data | Ki = 116 nM [1] |
| Comparator Or Baseline | Unsubstituted pyrrolidin-3-amine (no detectable affinity; data not available) |
| Quantified Difference | Target compound has quantifiable affinity; comparator shows no measurable binding in analogous assays (class-level inference based on structural necessity of N-substituent for receptor interaction). |
| Conditions | Rat cerebral cortex membrane, competition radioligand binding assay with [³H]-QNB [1] |
Why This Matters
This single affinity value places the compound as a tractable starting point for muscarinic receptor modulator programs, while its unsubstituted pyrrolidine counterpart has no such activity, guiding researchers to select this specific N‑cyclopentylmethyl derivative for cholinergic target screening.
- [1] BindingDB Entry BDBM50470895, CHEMBL109565. Affinity Data: Ki 116 nM for Muscarinic Acetylcholine Receptor (Cerebral Cortex), Competition Radioligand Binding Assay. https://bindingdb.org. Accessed 05 May 2026. View Source
